7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole
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Overview
Description
7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole is a useful research compound. Its molecular formula is C15H13BrN2 and its molecular weight is 301.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Classification
Indole synthesis has been a topic of significant interest among organic chemists due to the structural diversity and bioactivity of indole derivatives. A comprehensive review by Taber and Tirunahari (2011) proposes a classification for indole syntheses, highlighting nine strategic approaches for constructing the indole nucleus. This framework aids in understanding the synthesis of complex indoles and may provide insights into synthesizing specific derivatives like "7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole" (Taber & Tirunahari, 2011).
Biological Activities
The α-carboline framework, similar to the indole structure, exhibits diverse bioactivities. Li et al. (2022) review the natural products, synthesis, and biological activities of α-carbolines, including anticancer, antimicrobial, and anti-Alzheimer's activities. This review underscores the potential of indole and carboline derivatives in medicinal chemistry (Li et al., 2022).
Drug Development and Medicinal Applications
Indoles, including derivatives like "this compound," play a crucial role in drug development due to their compatibility with biological targets. Zhang, Chen, and Yang (2014) discuss the development of indole-containing antiviral agents, illustrating the significance of indole scaffolds in creating novel drugs (Zhang, Chen, & Yang, 2014).
Environmental and Microbial Interactions
Research on microbial metabolism of indole derivatives, such as those by Laird, Flores, and Leveau (2020), explores how bacteria catabolize indole-3-acetic acid, revealing the environmental fate and biological interactions of indole compounds. This work suggests potential biotechnological applications for indole-based compounds in environmental management and agricultural improvement (Laird, Flores, & Leveau, 2020).
Future Directions
The future directions of research on “7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole” and similar compounds involve further exploration of their synthesis, properties, and potential applications . The development of novel methods of synthesis and the investigation of their biological activity are areas of ongoing research .
Mechanism of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This broad spectrum of biological activities has sparked interest among researchers to synthesize a variety of indole derivatives and screen them for different pharmacological activities .
The indole nucleus is also found in various natural compounds, such as tryptophan . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
In terms of environmental factors, the efficacy of certain compounds can be influenced by a variety of conditions, such as pH levels, the presence of other organic matter, and salt concentrations . .
Biochemical Analysis
Biochemical Properties
7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to inhibit certain kinases, which are crucial for cell signaling pathways . This compound also interacts with bromodomains, which are protein modules that recognize acetylated lysine residues in histones and other proteins . These interactions can modulate gene expression and chromatin remodeling, highlighting the compound’s potential in epigenetic regulation.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression . Additionally, it affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites . These cellular effects underscore the compound’s potential in therapeutic applications, particularly in cancer and inflammatory diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to bromodomains, inhibiting their interaction with acetylated lysine residues on histones . This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to altered gene expression. Additionally, this compound can inhibit specific kinases, thereby modulating cell signaling pathways and affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, exhibit varying degrees of stability under different conditions . Over time, the compound may degrade, leading to reduced efficacy and altered cellular responses. Long-term studies in vitro and in vivo are essential to understand the temporal dynamics of its effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and ensuring the compound’s safety in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via urine or bile . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active and passive transport mechanisms. Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation . Understanding the transport and distribution dynamics is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can localize to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on its targeting signals and post-translational modifications . For instance, its interaction with bromodomains may facilitate its localization to chromatin, where it can modulate gene expression . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
7-bromo-2-methyl-1-(pyridin-3-ylmethyl)indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2/c1-11-8-13-5-2-6-14(16)15(13)18(11)10-12-4-3-7-17-9-12/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFRLYSWGOQHCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CC3=CN=CC=C3)C(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592286 |
Source
|
Record name | 7-Bromo-2-methyl-1-[(pyridin-3-yl)methyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850349-26-7 |
Source
|
Record name | 7-Bromo-2-methyl-1-[(pyridin-3-yl)methyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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